molecular formula C7H7BrF4O2 B15091857 4-Bromo-3,3,4,4-tetrafluorobutyl prop-2-enoate CAS No. 193758-80-4

4-Bromo-3,3,4,4-tetrafluorobutyl prop-2-enoate

Cat. No.: B15091857
CAS No.: 193758-80-4
M. Wt: 279.03 g/mol
InChI Key: YJUPZVHPECDZFV-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is an organofluorine compound known for its unique chemical properties and applications. It is characterized by the presence of bromine and fluorine atoms, which contribute to its reactivity and stability. This compound is used in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutene with acrylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate involves large-scale reactions using specialized equipment to handle the reactive intermediates and maintain safety standards. The process often includes steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate involves its reactivity towards nucleophiles and radicals. The bromine atom acts as a leaving group in substitution reactions, while the acrylate group participates in polymerization. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which stabilize the intermediates and transition states .

Comparison with Similar Compounds

  • 4-Bromo-3,3,4,4-tetrafluorobutene
  • 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol

Comparison: 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is unique due to the presence of both bromine and acrylate groups, which confer distinct reactivity and applications. Compared to 4-Bromo-3,3,4,4-tetrafluorobutene, it has an additional acrylate group that allows for polymerization. In contrast to 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol, it lacks the hydroxyl group, making it more suitable for certain synthetic applications .

Properties

CAS No.

193758-80-4

Molecular Formula

C7H7BrF4O2

Molecular Weight

279.03 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) prop-2-enoate

InChI

InChI=1S/C7H7BrF4O2/c1-2-5(13)14-4-3-6(9,10)7(8,11)12/h2H,1,3-4H2

InChI Key

YJUPZVHPECDZFV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC(C(F)(F)Br)(F)F

Origin of Product

United States

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